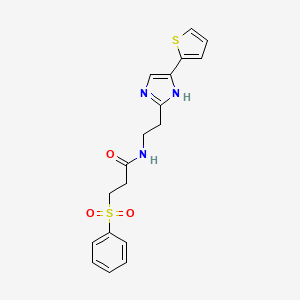

![molecular formula C9H13N3O B2503286 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2197828-21-8](/img/structure/B2503286.png)

2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine is a compound that belongs to the class of heterocyclic compounds, which are characterized by rings that contain atoms of at least two different elements as members of the ring(s). In this case, the compound features a pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, connected through an ether linkage to a 1-methylpyrrolidin-3-yl group, which is a five-membered nitrogen-containing heterocycle with a methyl substituent.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared using a parallel solution-phase approach, starting from itaconic acid and proceeding through a five-step transformation . Another study describes the synthesis of 2,3-disubstituted pyrrolidines and piperidines through a one-pot oxidative decarboxylation-beta-iodination of amino acids, which could potentially be adapted for the synthesis of this compound . Additionally, an acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols has been reported to form 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of a 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride was determined using X-ray crystallography, revealing two conjugated aromatic rings that are almost coplanar . This information can be useful in predicting the molecular geometry and electronic structure of this compound.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives has been explored in various contexts. For instance, (2-oxo-1-pyrrolidinyl)pyrimidines have been synthesized by thermal cyclization of N-(pyrimidinyl)-γ-aminobutyric acids, and further chemical transformations such as iodomethylation of pyrrolidinylpyrimidines have been reported . These studies provide insights into the types of chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For example, the introduction of polar substituents in 2,4-bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines allowed for the tuning of the energy of frontier orbitals and the energy gap, affecting their optical properties . These findings suggest that the physical and chemical properties of this compound could be similarly tuned by the introduction of different substituents.

Applications De Recherche Scientifique

Synthesis and Characterization

A notable application of "2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine" derivatives involves their use in the synthesis of complex organic compounds. For example, a library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared through a parallel solution-phase approach, highlighting the compound's utility in generating new chemical entities with potential pharmaceutical applications (Črček et al., 2012). Additionally, a facile and efficient synthesis methodology led to the creation of novel pyrimidine-fused spiropyrrolidine oxindoles, demonstrating significant cytotoxic activities against various cancer cell lines, indicating the compound's role in anticancer research (Liu et al., 2016).

Fluorescent Probing for RNA Structure

Another fascinating application is in the field of biochemistry, where derivatives of "this compound" have been utilized as fluorescent probes. Pyrrolo-C, a related compound, has been used to monitor RNA secondary structure formation, offering a new avenue for studying RNA structure and dynamics (Tinsley & Walter, 2006).

Metal Complex Formation

Research has also explored the formation of heterochiral honeycomb-layered metal complexes using derivatives of "this compound", showcasing the compound's versatility in forming coordination polymers with interesting magnetic properties (Rodrı́guez-Diéguez et al., 2007).

Synthetic Methodology and Antitumor Activity

The compound's derivatives have been implicated in antitumor activities, with research detailing the synthesis and reactions leading to the creation of pyrimidine derivatives with potential as antitumor agents. This highlights the compound's importance in the development of new therapeutic agents (Gangjee et al., 2000).

Mécanisme D'action

The mechanism of action of pyrimidine-based compounds is often associated with their inhibitory response against the expression and activities of certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Orientations Futures

Propriétés

IUPAC Name |

2-(1-methylpyrrolidin-3-yl)oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-12-6-3-8(7-12)13-9-10-4-2-5-11-9/h2,4-5,8H,3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBARVWFJMMLNSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)OC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[5-(difluoromethyl)pyridin-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde](/img/structure/B2503205.png)

![5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-2-methoxybenzamide](/img/structure/B2503211.png)

![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2503212.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] benzoate](/img/structure/B2503213.png)

![N-[(1R,2R)-2-Ethoxycyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2503215.png)

![4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide](/img/structure/B2503216.png)

![2-Chloro-N-[[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]methyl]propanamide](/img/structure/B2503217.png)

![N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2503222.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2503223.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503224.png)